molecular formula C22H30N4OS B2686341 N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1286418-47-0

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Numéro de catalogue: B2686341
Numéro CAS: 1286418-47-0
Poids moléculaire: 398.57
Clé InChI: SETBQLRHWUQEKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic small molecule based on the 1,4,8-triazaspiro[4.5]decane scaffold, a structure of significant interest in medicinal chemistry. This compound is designed for investigational use in preclinical research, particularly in the study of novel pharmacological targets. While the specific biological profile of this analog is under investigation, its core structure is closely related to other 1,3,8-triazaspiro[4.5]decane derivatives that have been explored as potent and selective receptor agonists. For instance, research on structurally similar compounds, such as certain peripherally restricted Mu opioid agonists, has demonstrated their potential for producing potent antihyperalgesic effects in models of inflammatory and postsurgical pain without central nervous system-mediated side effects like sedation . The presence of the ethylthio and phenyl groups at the 2- and 3-positions, along with the cyclohexyl-carboxamide moiety, is characteristic of this class of molecules and may influence its receptor binding affinity and selectivity. Researchers can utilize this compound as a chemical tool to probe structure-activity relationships (SAR), to develop new synthetic methodologies for spirocyclic systems, and to investigate potential therapeutic applications in areas such as pain management and neuropharmacology. Its value lies in its defined chemical structure, which allows for precise study design and the generation of reproducible scientific data.

Propriétés

IUPAC Name

N-cyclohexyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-2-28-20-19(17-9-5-3-6-10-17)24-22(25-20)13-15-26(16-14-22)21(27)23-18-11-7-4-8-12-18/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETBQLRHWUQEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step synthetic routes involving the following key steps:

  • Formation of the cyclohexylamine intermediate.

  • Introduction of the ethylthio group through nucleophilic substitution.

  • Construction of the spirocyclic system via a cyclization reaction.

  • Coupling with phenyl groups under controlled conditions.

Typical Reaction Conditions:

  • Solvents: Dichloromethane, ethanol, or methanol

  • Catalysts: Base catalysts like potassium carbonate or sodium hydroxide

  • Temperature: Ranges from room temperature to 120°C, depending on the step

Industrial Production Methods

In industrial settings, large-scale production is achieved using continuous flow processes to enhance yield and reduce reaction time. This involves:

  • Automated synthesis machines to handle the complex sequence of reactions.

  • Optimized reaction conditions using high-throughput experimentation.

  • In-line purification techniques to achieve high purity levels efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: Oxidative transformations can introduce functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: Hydrogenation and other reducing reactions can convert double bonds and other reducible functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Solvents: Dichloromethane, ethanol, methanol

Major Products

  • Derivatives with modified functional groups

  • Spirocyclic compounds with varied substituents

Applications De Recherche Scientifique

Chemistry

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide serves as a building block in the synthesis of more complex molecules, facilitating research in organic chemistry.

Biology

Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

Industry

Used in the manufacturing of advanced materials due to its stability and reactivity.

Mécanisme D'action

The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. These interactions typically involve binding to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can be contextualized against related derivatives (Table 1). Key comparisons include:

Substituent Effects:

The 4-methoxyphenyl substituent increases hydrophilicity compared to the phenyl group in the target compound, while the propylsulfanyl chain (vs. ethylthio) introduces greater lipophilicity .

N-(2-ethoxyphenyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (E972-0265): The methylsulfanyl group (shorter alkyl chain vs. The 2-ethoxyphenyl group may confer improved metabolic stability compared to cyclohexyl due to reduced steric bulk .

2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide :

  • The 3,4-dimethylphenyl and 2-methylphenyl groups introduce steric constraints that could limit membrane permeability compared to the target compound’s phenyl and cyclohexyl moieties .

Pharmacokinetic Implications:

  • Lipophilicity : Ethylthio and propylsulfanyl groups increase logP values, favoring blood-brain barrier penetration, whereas methoxy or fluorophenyl groups enhance aqueous solubility .
  • Steric Effects : Bulky substituents like cyclohexyl may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Triazaspirodeca-diene Derivatives

Compound ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-(ethylthio), 3-phenyl, N-cyclohexyl Not reported in evidence ~460 (estimated) High lipophilicity, moderate steric bulk
E972-0065 2-(4-methoxyphenyl), 3-(propylsulfanyl), N-(4-fluorophenyl) C₂₄H₂₇FN₄O₂S 454.57 Enhanced solubility, electronegative
E972-0265 2-(methylsulfanyl), 3-phenyl, N-(2-ethoxyphenyl) C₂₃H₂₆N₄O₂S 422.55 Reduced steric hindrance
Compound in 2-(3,4-dimethylphenyl), 3-(ethylthio), N-(2-methylphenyl) Not fully disclosed ~440 (estimated) High steric bulk, lower solubility

Research Findings

Screening Data : Compounds such as E972-0065 and E972-0265 are part of high-throughput screening libraries, with available quantities (8–24 mg) indicating preliminary bioactivity assessments . The target compound’s structural analogs show varied binding affinities to kinase targets, though specific data for the cyclohexyl derivative remains unpublished.

Crystallographic Insights : SHELX-based refinements (e.g., for E972-0065) reveal that substituent orientation critically affects molecular packing and crystal lattice stability, which may correlate with in vivo stability .

SAR Trends : Ethylthio and methylsulfanyl groups are associated with moderate CYP450 inhibition, whereas fluorophenyl or methoxyphenyl substituents reduce off-target interactions .

Activité Biologique

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (CAS Number: 1286418-47-0) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Common NameN-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
CAS Number1286418-47-0
Molecular FormulaC22H30N4OS
Molecular Weight398.6 g/mol

Structure

The compound features a complex spiro structure that contributes to its biological activity. The presence of a cyclohexyl group and an ethylthio substituent enhances its lipophilicity and potentially its receptor affinity.

Pharmacological Effects

  • GlyT1 Inhibition : Research indicates that compounds similar to N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene have shown promise as GlyT1 inhibitors. These inhibitors can modulate neurotransmitter levels, particularly glycine, which is crucial for various neurological functions .
  • Opioid Receptor Selectivity : The compound exhibits selectivity for mu-opioid receptors and nociceptin/orphanin FQ peptide receptors (NOP). This selectivity is significant as it may lead to reduced side effects commonly associated with non-selective opioid receptor agonists .
  • Metabolic Stability : Studies have demonstrated improved metabolic stability in rodent models when comparing this compound to earlier triazaspiropiperidine series. This stability is crucial for therapeutic applications as it may reduce the frequency of dosing required .

The exact mechanisms through which N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene exerts its effects are still under investigation. However, the following pathways are hypothesized based on related compounds:

  • Receptor Binding : The compound likely interacts with specific receptors in the central nervous system (CNS), influencing pain perception and possibly mood regulation.
  • Inhibition of Glycine Transporters : By inhibiting GlyT1, the compound may increase glycine availability in synaptic clefts, enhancing inhibitory neurotransmission.

Study 1: GlyT1 Inhibitors

A study published in PubMed evaluated a series of diaza-spiro compounds similar to N-cyclohexyl-2-(ethylthio)-3-phenyl derivatives for their GlyT1 inhibitory activity. The results showed significant inhibition of glycine transport with minimal effects on GlyT2 isoforms, suggesting a targeted therapeutic approach for disorders like schizophrenia and neuropathic pain .

Study 2: Opioid Receptor Selectivity

Another investigation focused on the selectivity of these compounds towards mu-opioid receptors. The findings indicated that certain modifications in the chemical structure could enhance receptor affinity while maintaining lower binding at other opioid receptors, potentially reducing addiction risks associated with opioid therapies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.